ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate

Catalog No.
S2648524
CAS No.
923185-40-4
M.F
C23H28N2O4
M. Wt
396.487
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methy...

CAS Number

923185-40-4

Product Name

ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate

IUPAC Name

ethyl 5-[2-hydroxy-3-(methylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate

Molecular Formula

C23H28N2O4

Molecular Weight

396.487

InChI

InChI=1S/C23H28N2O4/c1-5-28-23(27)22-16(3)25(17-8-6-15(2)7-9-17)21-11-10-19(12-20(21)22)29-14-18(26)13-24-4/h6-12,18,24,26H,5,13-14H2,1-4H3

InChI Key

HUAZUAJOIPJOIX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC)O)C3=CC=C(C=C3)C)C

Solubility

not available

Ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate is a complex organic compound notable for its indole structure, which is prevalent in various natural products and pharmaceuticals. This compound has a molecular formula of C22H30N2O4C_{22}H_{30}N_2O_4 and a molecular weight of approximately 396.5 g/mol . The structure consists of an ethyl ester linked to an indole ring, along with a hydroxyl and a methylamino group, which contribute to its unique chemical properties.

The chemical reactivity of ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate can be influenced by the functional groups present in its structure. Potential reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed back to the corresponding acid and alcohol.
  • Substitution Reactions: The indole nitrogen may participate in nucleophilic substitution reactions, especially with electrophiles.

These reactions can be utilized in synthetic pathways to modify the compound or to create derivatives for further studies.

While specific biological activities of ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Indole derivatives are known for their roles as:

  • Antidepressants
  • Anticancer agents
  • Antimicrobial agents

Given its structural features, this compound may also interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

The synthesis of ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate typically involves multi-step organic synthesis techniques. Common steps may include:

  • Formation of the Indole Ring: Utilizing precursors such as tryptophan derivatives.
  • Alkylation: Introducing the p-tolyl group through alkylation reactions.
  • Esterification: Reacting the carboxylic acid with ethanol to form the ethyl ester.
  • Hydroxymethylation: Adding hydroxymethyl groups through appropriate reagents.

Each step requires careful control of reaction conditions to ensure high yields and purity.

Ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate may have potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting various diseases.
  • Research: In studies focusing on indole derivatives and their biological implications.
  • Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.

Interaction studies involving ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate would typically assess its binding affinity to various biological targets, including receptors and enzymes. Techniques such as:

  • Molecular Docking
  • Enzyme Kinetics
  • Cell-Based Assays

These methods can provide insights into how this compound interacts at the molecular level, potentially leading to therapeutic applications.

Several compounds share structural similarities with ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate, including:

Compound NameStructure FeaturesNotable Activities
5-Hydroxytryptamine (Serotonin)Indole ring, hydroxyl groupNeurotransmitter activity
TryptophanIndole ring, amino acidPrecursor for serotonin
IndomethacinIndole ring, carboxylic acidAnti-inflammatory properties

Uniqueness

Ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate is unique due to its specific combination of functional groups that may enhance its solubility and bioavailability compared to other indole derivatives. Its potential for diverse biological interactions makes it an interesting candidate for further research in medicinal chemistry.

XLogP3

3.6

Dates

Modify: 2023-08-16

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